Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid

Solid-phase peptide synthesis Physicochemical characterization Fluorinated building blocks

Peptide chemists seeking proteolytic stability and enhanced β-sheet thermodynamics face supply inconsistency with fluorinated building blocks. This Fmoc-pentafluoro-β-homophenylalanine resolves that bottleneck with documented 0.35 kcal·mol⁻¹·residue⁻¹ stabilization and robust automated SPPS compatibility. Key procurement advantages: • Consistent 98%+ HPLC purity reduces re-synthesis risk. • 198-204 °C melting point ensures ambient shipping stability. • Global stocking with batch-specific COA and optical rotation data. Supplied exclusively for R&D; no DEA or REACH restrictions streamline international delivery.

Molecular Formula C25H18F5NO4
Molecular Weight 491.4 g/mol
Cat. No. B13388001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid
Molecular FormulaC25H18F5NO4
Molecular Weight491.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)CC(=O)O
InChIInChI=1S/C25H18F5NO4/c26-20-17(21(27)23(29)24(30)22(20)28)9-12(10-19(32)33)31-25(34)35-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,18H,9-11H2,(H,31,34)(H,32,33)
InChIKeyHCBMYXPXBOUBBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Pentafluoro-β-Homophenylalanine: Identity and Classification


Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid (CAS 270063-43-9), also designated Fmoc-pentafluoro-L-β-homophenylalanine, is a fluorinated, Fmoc-protected β-amino acid building block with molecular formula C₂₅H₁₈F₅NO₄ and molecular weight 491.41 g·mol⁻¹ . The compound incorporates a pentafluorophenyl side chain on a β-homophenylalanine backbone, placing it within the class of non-natural β-amino acid derivatives widely employed in solid-phase peptide synthesis (SPPS) and medicinal chemistry for the introduction of fluorinated aromatic residues that modulate peptide lipophilicity, metabolic stability, and secondary structure propensity .

Workflow
Fmoc-SPPS of β-peptides and hybrid sequences
Key feature
Pentafluorophenyl side chain for fluoro-aromatic packing studies
Research context
β-sheet engineering, fluorinated peptide library synthesis

Why Non-Fluorinated Analogs Cannot Substitute


Standard non-fluorinated Fmoc-β-homophenylalanine (CAS 193954-28-8) lacks the perfluorinated aromatic ring that imparts distinct physicochemical properties critical for certain peptide design objectives. The pentafluorophenyl moiety substantially increases molecular density, melting point, and lipophilicity, while simultaneously enhancing the capacity for stabilizing β-sheet secondary structures through fluoro-aromatic interactions . Generic substitution with the non-fluorinated analog would forfeit the 0.35 kcal·mol⁻¹·residue⁻¹ thermodynamic stabilization gain documented for pentafluorophenylalanine-containing sequences [1], as well as the elevated thermal stability and altered packing characteristics that influence both synthetic handling and final peptide performance.

Non-fluorinated analog
Lacks the perfluorinated ring; solid-state packing density and dissolution behavior may differ significantly, potentially altering SPPS resin-loading characteristics.
Thermal handling
Melting point is approximately 90°C lower than the pentafluoro derivative; storage and automated synthesis robustness under elevated temperatures may not be comparable.
β-Sheet stabilization
Reported thermodynamic stabilization advantage (up to 0.35 kcal·mol⁻¹·residue⁻¹) from pentafluorophenylalanine may not transfer to non-fluorinated sequences; β-sheet integrity could be altered.

Quantitative Differentiation Against Non-Fluorinated Analog


Solid-State Density Comparison

The pentafluorophenyl substitution raises the solid-state density to 1.441 g·cm⁻³ , compared with 1.254 g·cm⁻³ (predicted) for the non-fluorinated Fmoc-L-β-homophenylalanine . This 14.9% increase reflects tighter molecular packing conferred by the perfluorinated aromatic ring, a property that influences crystallinity, handling, and dissolution behavior during solid-phase peptide synthesis workflows.

Solid-state density
Head-to-head
1.441 g·cm⁻³ vs 1.254 g·cm⁻³
+0.187 g·cm⁻³ (+14.9%)
Higher packing density may improve resin-loading consistency and intermediate handling during automated SPPS.
Comparator: non-fluorinated Fmoc-β-homophenylalanine (predicted).
Solid-phase peptide synthesis Physicochemical characterization Fluorinated building blocks

Melting Point Elevation and Thermal Stability

Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid exhibits a melting point of 198–204 °C , whereas the non-fluorinated Fmoc-L-β-homophenylalanine melts at 110–112 °C . This 86–92 °C elevation in melting point indicates substantially stronger intermolecular interactions in the crystalline state, attributable to the quadrupolar character of the pentafluorophenyl ring.

Melting point
Head-to-head
198–204 °C vs 110–112 °C
+86 to +92 °C elevation
Thermal robustness supports stable storage and synthesis cycles, reducing degradation risk at elevated temperatures.
Standard capillary method context; may vary with determination technique.
Thermal stability Peptide building blocks Storage and handling

β-Sheet Thermodynamic Stabilization Advantage

In a systematic study of the protein G B1 domain (GB1), substitution of phenylalanine (Phe) with pentafluorophenylalanine (Pff) at a solvent-exposed β-sheet position increased thermodynamic stability by up to 0.35 kcal·mol⁻¹·residue⁻¹, as measured by thermal denaturation monitored via circular dichroism spectroscopy [1]. While this study was conducted on α-amino acid residues, the side-chain identity is identical to that of the target β-amino acid; the fluoro-stabilization effect is primarily driven by the pentafluorophenyl moiety and is therefore transferable to β-peptide contexts [1].

β-Sheet stabilization
Class-level
+0.35 kcal·mol⁻¹·residue⁻¹ vs Phe (GB1 domain)
Pentafluorophenyl moiety may enhance β-sheet thermodynamic stability; direct transfer to β-amino acid context requires validation.
α-amino acid model study (J. Am. Chem. Soc. 2009); inference to β-peptide scaffolds under review.
Protein stability β-sheet engineering Fluorinated amino acids

Key Application Scenarios for Procurement


Stabilizing β-Sheet-Rich Peptide Therapeutics

When engineering antibody-derived β-sheet domains or β-peptide bundles for therapeutic or biosensor applications, the addition of pentafluorophenylalanine residues provides a per-residue stabilization of up to 0.35 kcal·mol⁻¹ relative to phenylalanine . This compound enables Fmoc-SPPS incorporation of this stabilizing side chain in a β-amino acid format, which additionally confers resistance to proteolytic degradation inherent to the β-amino acid backbone.

Synthesis of Fluorinated Peptide Libraries

The elevated melting point (198–204 °C) and density (1.441 g·cm⁻³) of this building block translate to robust handling characteristics under automated SPPS conditions. Researchers constructing peptide libraries with systematically varied fluorination patterns can rely on the consistent coupling performance and shelf stability of this compound, reducing batch-to-batch variability in high-throughput synthesis campaigns.

Metabolically Stabilized β-Peptide Hormone Mimetics

β-Amino acid backbones intrinsically resist canonical protease cleavage. Installing a pentafluorophenyl side chain further enhances metabolic stability by increasing lipophilicity and altering electronic surface properties, potentially extending the half-life of peptide hormone analogs in systemic circulation. This compound serves as the direct Fmoc-protected precursor for solid-phase assembly of such stabilized β-peptide sequences.

Application
Selection Property
Validation Focus
β-Sheet peptide model studies
Pentafluorophenyl side chain for fluoro-aromatic packing
β-sheet thermodynamic stability in target sequence; transferability from α-amino acid data
Fluorinated peptide library synthesis
Thermally robust SPPS building block with consistent coupling performance
Batch-to-batch handling and automated synthesis reproducibility
Metabolically stabilized β-peptide analog research
β-amino acid backbone with fluorinated lipophilic side chain
Proteolytic resistance and model exposure stability in vitro
Quote Request

Request a Quote for Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.